(Dichloromethyl)(triethoxy)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

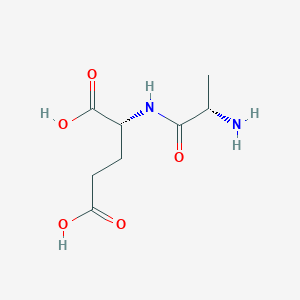

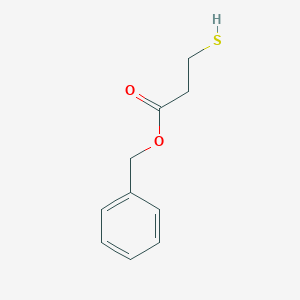

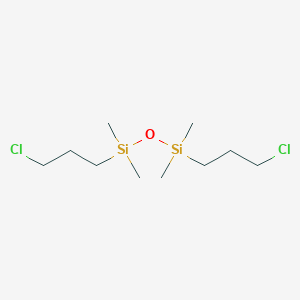

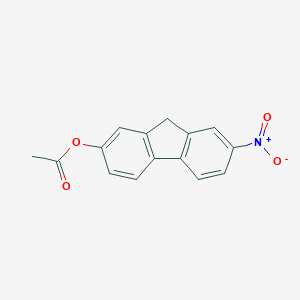

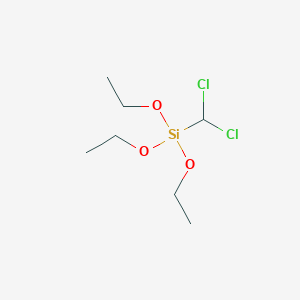

(Dichloromethyl)(triethoxy)silane is a chemical compound with the molecular formula C7H16Cl2O3Si . It has a molecular weight of 247.19 g/mol .

Synthesis Analysis

Triethoxysilanol was isolated for the first time by hydrolysis of chloro (triethoxy)silane in an organic solvent in the presence of a heterogeneous base . The synthesis of this compound made it possible to study its physicochemical properties and substantially extended its potentialities for the synthesis of hyperbranched polyethoxysiloxanes and functional oligomers .Molecular Structure Analysis

The (Dichloromethyl)(triethoxy)silane molecule contains a total of 28 bond(s). There are 12 non-H bond(s) and 6 rotatable bond(s) . It contains total 29 atom(s); 16 Hydrogen atom(s), 7 Carbon atom(s), 3 Oxygen atom(s), and 2 Chlorine atom(s) .Physical And Chemical Properties Analysis

(Dichloromethyl)(triethoxy)silane has a molecular weight of 247.19 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 7 . Its exact mass is 246.0245763 g/mol . It has a topological polar surface area of 27.7 Ų and a heavy atom count of 13 .Aplicaciones Científicas De Investigación

Biochip Applications

The synthesis of triethoxy and trimethoxy silanes possessing an unprotected hydroxylamine group has been described for their application in biochip technology. These compounds facilitate the grafting of coupling agents on the surface of oxidized silicon wafers, demonstrating the accessibility of the hydroxylamine group for the covalent immobilization of peptides, which is crucial for biochip applications (Martin et al., 2005).

Enhancement of Composite Materials

Silane coupling agents, including those with triethoxy groups, are used to improve the properties of composite materials by modifying interfaces between different materials. These agents hydrolyze and form bonds at oxide interfaces, significantly improving the mechanical properties of composites, especially in the presence of water (Blum).

Surface Analytical Studies

Vinyl-triethoxy silane films on iron have been studied for their protective properties against corrosion and chemical transformations after air exposure. These studies indicate the role of silane films in improving the adhesion of organic coatings to metals and protecting against corrosion (Flis & Kanoza, 2006).

Crosslinking in Polymer Chemistry

The introduction of triethoxy silane functions into low molar mass hydroxy telechelic polybutadiene significantly affects its swelling measurements and mechanical properties. This application showcases the importance of silane moieties in polymer crosslinking studies, enhancing the material's thermal properties and mechanical strength (Schapman et al., 2000).

DNA Hybridization

Triethoxy silanes have been tethered to thiolated DNA oligonucleotides to study their immobilization on glass surfaces and their ability to hybridize DNA. This research provides insights into how the silane tether influences DNA hybridization, opening doors for advancements in genetic analysis and bioengineering (Solomun et al., 2010).

Corrosion Resistance and Biocompatibility

Triethoxy(octyl)silane coatings on magnesium alloys have shown to improve corrosion resistance and biocompatibility, addressing a major obstacle in the clinical use of magnesium alloys by creating more corrosion-resistant coatings that also support cell viability and reduce hemolysis and platelet adhesion (Gu et al., 2017).

Safety And Hazards

Direcciones Futuras

Silane coupling agents, including (Dichloromethyl)(triethoxy)silane, have been widely used due to their simple process and no requirement of special equipment . They have been used in the development of hydrophobic paper substrates and in the modification of aggregated surface along with asphalt binder . Future research may focus on exploring more applications of these agents in various fields .

Propiedades

IUPAC Name |

dichloromethyl(triethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2O3Si/c1-4-10-13(7(8)9,11-5-2)12-6-3/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQMGECVDWVOFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(Cl)Cl)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530990 |

Source

|

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dichloromethyl)(triethoxy)silane | |

CAS RN |

19369-03-0 |

Source

|

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.